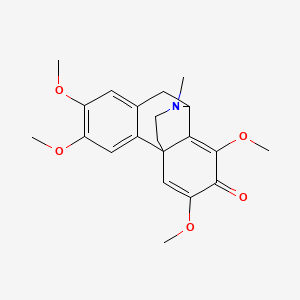

8-Methoxyfissistigine C

Description

8-Methoxyfissistigine C is a naturally occurring or synthetic alkaloid with the molecular formula C₁₂H₁₂O₂ and a purity of 98.0% . It is frequently employed as a reference standard in analytical chemistry, particularly for quality control and structural verification in pharmaceutical and phytochemical research .

Propriétés

Formule moléculaire |

C21H25NO5 |

|---|---|

Poids moléculaire |

371.4 g/mol |

Nom IUPAC |

4,5,11,13-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one |

InChI |

InChI=1S/C21H25NO5/c1-22-7-6-21-11-17(26-4)19(23)20(27-5)18(21)14(22)8-12-9-15(24-2)16(25-3)10-13(12)21/h9-11,14H,6-8H2,1-5H3 |

Clé InChI |

CLLFCZIFJSTLRT-UHFFFAOYSA-N |

SMILES canonique |

CN1CCC23C=C(C(=O)C(=C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 8-Methoxyfissistigine C are not well-documented. Typically, the production of such complex natural compounds on an industrial scale would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Analyse Des Réactions Chimiques

Types of Reactions

8-Methoxyfissistigine C can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

8-Methoxyfissistigine C has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and synthesis of alkaloids.

Biology: Investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mécanisme D'action

The mechanism of action of 8-Methoxyfissistigine C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter levels and influencing neuroprotective pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with receptors and enzymes related to neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

Key Findings from Comparative Analysis:

Structural Diversity :

- 8-Methoxyfissistigine C is distinguished by its methoxy group at the 8-position, a feature absent in analogs like Leonurine (sulfur-containing) or Glabredelphinine (phosphorus-containing) .

- Isomerism : Murrayanine and Isopteropodine share the same molecular formula (C₁₃H₁₄N₂O₃ ) but differ in structural arrangement, leading to distinct biological and physicochemical properties .

Purity and Applications :

- 8-Methoxyfissistigine C (98.0% purity) is slightly less pure than analogs like Leonurine or N-Acetyldelectine (99.0%), which may reflect differences in synthesis or isolation challenges .

- High-purity analogs (e.g., Enniatin B1, 99.0%) are often prioritized for pharmacological assays, whereas 8-Methoxyfissistigine C’s role as a reference standard emphasizes structural fidelity over ultra-high purity .

Sulfur in Leonurine and phosphorus in Glabredelphinine introduce polarizable atoms that may influence binding to metal ions or enzymatic targets .

Implications for Research and Development

The structural and purity differences highlighted above underscore the importance of selecting context-specific analogs for drug discovery, analytical chemistry, or agrochemical development. For example:

- 8-Methoxyfissistigine C’s methoxy group could be leveraged to optimize pharmacokinetic profiles in lead compound optimization.

- Isomers like Murrayanine and Isopteropodine require advanced spectroscopic techniques (e.g., NMR or X-ray crystallography) for unambiguous identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.